2-(4-chloro-2-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
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Overview
Description
2-(4-chloro-2-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound with a complex structure. It features a chlorinated phenoxy group, a furan ring, and a tetrahydrofuran moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This is followed by etherification with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid.
Amidation Reaction: The acetic acid derivative is then reacted with N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)amine under appropriate conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Solvent extraction, crystallization, and chromatographic techniques are commonly employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorinated phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion to amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The chlorinated phenoxy group and the furan ring are crucial for binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-methylphenoxy)acetic acid
- N-(tetrahydrofuran-2-ylmethyl)acetamide
Uniqueness
The combination of the chlorinated phenoxy group, furan ring, and tetrahydrofuran moiety in a single molecule provides unique chemical and biological properties, making it distinct from other similar compounds.
This detailed overview covers the essential aspects of 2-(4-chloro-2-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide, from its synthesis to its applications and mechanisms of action
Properties
Molecular Formula |
C20H24ClNO4 |
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Molecular Weight |
377.9 g/mol |
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H24ClNO4/c1-14-10-16(21)6-8-19(14)25-13-20(23)22(11-17-4-3-9-24-17)12-18-7-5-15(2)26-18/h5-8,10,17H,3-4,9,11-13H2,1-2H3 |
InChI Key |
IHXZNPGGDMLTQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)CN(CC2CCCO2)C(=O)COC3=C(C=C(C=C3)Cl)C |
Origin of Product |
United States |
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